Cdk2/Cyclin Inhibitory Peptide I is a compound that targets the cyclin-dependent kinase 2 (Cdk2) and its regulatory partner, Cyclin A. This complex plays a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase, which is essential for DNA synthesis and cell division. The inhibition of this interaction is of significant interest in cancer research, as it can lead to the disruption of uncontrolled cellular proliferation.
Cdk2/Cyclin Inhibitory Peptide I is classified as a small-molecule inhibitor. It is derived from natural sources and has been synthesized in laboratories for research purposes. The compound has been identified as a potential therapeutic agent due to its ability to disrupt protein-protein interactions between Cdk2 and Cyclin A, which are crucial for the kinase's activity in cell cycle progression .
The synthesis of Cdk2/Cyclin Inhibitory Peptide I involves several methodologies aimed at optimizing its efficacy and selectivity.
The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the identity and purity of the synthesized compound.
Cdk2/Cyclin Inhibitory Peptide I exhibits a complex molecular structure that allows it to effectively bind to Cdk2 and inhibit its activity. The structure typically includes:
The three-dimensional structure of the Cdk2/Cyclin A complex has been elucidated using X-ray crystallography, providing insights into how inhibitors can effectively disrupt this interaction . Key structural features include:
Cdk2/Cyclin Inhibitory Peptide I participates in several chemical reactions that are critical for its function as an inhibitor.
Kinetic studies often use assays such as Förster Resonance Energy Transfer (FRET) to measure changes in binding dynamics upon inhibitor introduction . These assays help quantify the inhibitor's efficacy by determining IC50 values.
The mechanism by which Cdk2/Cyclin Inhibitory Peptide I exerts its effects involves several key processes:
Relevant data on these properties is crucial for understanding how the compound behaves in biological systems and its potential therapeutic applications.
Cdk2/Cyclin Inhibitory Peptide I has significant implications in scientific research:
Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that partners with E-type (E1, E2) and A-type cyclins to drive cell cycle progression. As a catalytic subunit, CDK2 forms binary complexes that phosphorylate key substrates governing DNA replication and G1/S phase transition. Its activity peaks at the restriction point, where cells commit to division irreversibly. In cancer, hyperactivation of CDK2—through cyclin E amplification, RB pathway mutations, or loss of endogenous inhibitors (p21/p27)—induces uncontrolled proliferation and genomic instability. CDK2/Cyclin Inhibitory Peptide I (H2N-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-Pro-Val-Lys-Arg-Arg-Leu-Phe-Gly-OH) represents a targeted molecular intervention designed to disrupt these oncogenic complexes. With a molecular weight of 2571.05 Da and solubility in aqueous/organic solvents, this synthetic peptide directly competes with natural substrates to restore cell cycle control [5] [6].
CDK2 adopts a canonical bilobal kinase fold: a small N-terminal β-sheet-rich domain and a larger C-terminal lobe housing the catalytic site. Cyclin binding (e.g., Cyclin A/E) induces conformational changes via two critical interfaces:
Inhibitory mechanisms converge on three regulatory loops:
Table 1: Structural and Functional Attributes of CDK2/Cyclin Complexes
Complex | Cyclin Partner | Activation Trigger | Key Functional Domains | Primary Substrates |
---|---|---|---|---|
CDK2/Cyclin E | Cyclin E1/E2 | G1/S transition | MRAIL, VDCLE, CLS | RB, CDC6, p27^KIP1^ |
CDK2/Cyclin A | Cyclin A | S phase progression | MRAIL, Cyclin box | E2F, CDC6, DNA Pol δ |
Inhibited CDK2 | - | T14/Y15 phosphorylation | G-loop, T-loop | ATP (misaligned) |
CDK2/Cyclin Inhibitory Peptide I exploits these interfaces by mimicking substrate motifs. Its polybasic sequence (Arg/Lys-rich) competitively blocks substrate-docking sites on cyclins, while the C-terminal hydrophobic residues (Leu-Phe-Gly) occupy the catalytic cleft of CDK2 [5]. Molecular dynamics simulations confirm that phosphorylation at T14/Y15 induces G-loop conformational changes, opening the substrate-binding box—a mechanism recapitulated by the peptide’s binding [1].
Cyclin E/CDK2 is the primary driver of the G1/S transition. Its activation involves a feedforward loop:
Cyclin A/CDK2 sustains S-phase progression by:
CDK2/Cyclin Inhibitory Peptide I disrupts this cascade by:
Table 2: Replication Factors Regulated by CDK2 and Impact of Inhibition
Replication Factor | Function | CDK2 Phosphorylation Site | Effect of Inhibitory Peptide I |
---|---|---|---|
CDC6 | Origin licensing | Ser54, Ser74 | Prevents pre-RC assembly |
MCM4 | Helicase subunit | Ser120 | Reduces helicase loading |
p27^KIP1^ | CDK inhibitor | Thr187 | Stabilizes p27, enhancing CDK2 inhibition |
Histone H1 | Chromatin compaction | Multiple | Delays chromatin remodeling |
In lung cancer models, CDK2 inhibition triggers anaphase catastrophe—a process where multipolar divisions yield non-viable polyploid cells. However, persistent polyploid clones evade apoptosis via KIF family upregulation, revealing a resistance mechanism [4].
CDK2 hyperactivity in cancer arises through three primary mechanisms:
Consequent E2F dysregulation has dual oncogenic roles:
CDK2/Cyclin Inhibitory Peptide I counteracts this by:
Table 3: Oncogenic Mechanisms of CDK2 Deregulation and Peptide Intervention
Mechanism | Cancer Types | Frequency | Peptide I’s Effect |
---|---|---|---|
Cyclin E amplification | Triple-negative breast, ovarian | TNBC: 16.3% | Blocks Cyclin E-CDK2 assembly |
RB1 loss | Small-cell lung, osteosarcoma | TNBC: 4.4% | Ineffective; requires CDK1 co-inhibition |
FBXW7 mutation | Endometrial, colorectal | ~10% | Stabilizes Cyclin E degradation |
p16^INK4a^ loss | Pancreatic, glioblastoma | TNBC: 7.5% | Restores p16-mediated CDK4/6 inhibition |
Notably, the peptide’s efficacy is context-dependent: It synergizes with CDK4/6 inhibitors in RB-wild-type cancers but fails in RB1-/- models, where E2F remains constitutively active [9] [10].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8